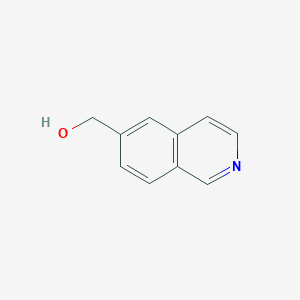

(Isoquinolin-6-yl)methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

isoquinolin-6-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c12-7-8-1-2-10-6-11-4-3-9(10)5-8/h1-6,12H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIRLIZNMBKEUDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2)C=C1CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60622641 | |

| Record name | (Isoquinolin-6-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60622641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

188861-59-8 | |

| Record name | 6-Isoquinolinemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=188861-59-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (Isoquinolin-6-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60622641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(Isoquinolin-6-yl)methanol: A Technical Guide to its Structure and Chemical Properties

For: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical document provides a comprehensive overview of the chemical structure and properties of (Isoquinolin-6-yl)methanol (CAS No: 188861-59-8). The isoquinoline scaffold is a prominent heterocyclic motif present in numerous natural alkaloids and synthetic compounds of significant pharmacological interest. As a functionalized derivative, (Isoquinolin-6-yl)methanol serves as a valuable building block in medicinal chemistry and materials science. This guide summarizes its known structural and physicochemical data, presents a detailed experimental protocol for its synthesis, and discusses the broader biological context of the isoquinoline class of compounds.

Chemical Structure and Identifiers

(Isoquinolin-6-yl)methanol is a heterocyclic aromatic compound. Its structure consists of a bicyclic isoquinoline core, which is a fusion of a benzene ring and a pyridine ring. A hydroxymethyl group (-CH₂OH) is attached at the C-6 position of the isoquinoline ring system.

The structural and identifying information for (Isoquinolin-6-yl)methanol is summarized in the table below.

| Identifier | Value | Source |

| IUPAC Name | (Isoquinolin-6-yl)methanol | N/A |

| CAS Number | 188861-59-8 | [1] |

| Molecular Formula | C₁₀H₉NO | [1] |

| Molecular Weight | 159.19 g/mol | |

| Canonical SMILES | C1=CC2=C(C=C(C=C2)CO)C=N1 | [2] |

| InChI | InChI=1S/C10H9NO/c12-7-8-1-2-10-6-11-4-3-9(10)5-8/h1-6,12H,7H2 | |

| InChIKey | XIRLIZNMBKEUDD-UHFFFAOYSA-N |

Physicochemical Properties

The physicochemical data for (Isoquinolin-6-yl)methanol is limited in publicly available literature. The table below presents the known experimental and predicted properties. The parent compound, isoquinoline, is a weak base with a pKa of 5.14 for its conjugate acid.[3] The presence of the hydroxymethyl group is not expected to significantly alter the basicity of the ring nitrogen.

| Property | Value | Notes | Source |

| Physical Form | Solid | White to off-white solid | [4] |

| Melting Point | Data not available | Experimental value not found in literature | N/A |

| Boiling Point | Data not available | Experimental value not found in literature | N/A |

| Solubility | Data not available | Expected to be soluble in polar organic solvents like methanol and ethanol. | N/A |

| pKa | 14.06 ± 0.10 | Predicted value for the alcohol proton | [4] |

Experimental Protocols

The synthesis of (Isoquinolin-6-yl)methanol can be readily achieved via the chemical reduction of its corresponding aldehyde, isoquinoline-6-carbaldehyde. This is a standard and high-yielding transformation in organic synthesis.

Illustrative Synthetic Protocol: Reduction of Isoquinoline-6-carbaldehyde

This protocol describes a general laboratory procedure for the synthesis of (Isoquinolin-6-yl)methanol using sodium borohydride, a mild and selective reducing agent.

Reaction Scheme:

Isoquinoline-6-carbaldehyde + NaBH₄ --(Methanol)--> (Isoquinolin-6-yl)methanol

Materials:

-

Isoquinoline-6-carbaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol (reagent grade)

-

Deionized water

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stir bar, ice-water bath, separatory funnel, rotary evaporator.

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve isoquinoline-6-carbaldehyde (1.0 equivalent) in methanol to a concentration of approximately 0.1 M.

-

Reduction: Cool the solution to 0 °C using an ice-water bath. To the stirred solution, add sodium borohydride (1.1 to 1.5 equivalents) portion-wise over 10-15 minutes, ensuring the temperature remains below 5 °C.

-

Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Let the mixture stir for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting aldehyde spot.

-

Workup: Once the reaction is complete, cool the flask again in an ice bath. Carefully quench the reaction by the slow, dropwise addition of deionized water to decompose any excess sodium borohydride.

-

Solvent Removal: Remove the methanol from the mixture under reduced pressure using a rotary evaporator.

-

Extraction: To the remaining aqueous residue, add ethyl acetate to extract the product. Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate.

-

Washing and Drying: Combine the organic layers and wash sequentially with deionized water and then brine. Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. The crude (Isoquinolin-6-yl)methanol can be further purified by column chromatography on silica gel or by recrystallization to obtain the final product of high purity.

Safety Precautions: This procedure should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times. Sodium borohydride reacts with water and acids to produce flammable hydrogen gas.

Visualization of Synthetic Workflow

The logical flow for the synthesis of (Isoquinolin-6-yl)methanol as described in the protocol above is illustrated in the following diagram.

Caption: A workflow diagram for the synthesis of (Isoquinolin-6-yl)methanol.

Biological and Pharmacological Context

While specific biological activity data for (Isoquinolin-6-yl)methanol is not widely reported, the isoquinoline core is a well-established "privileged scaffold" in medicinal chemistry. This structural motif is found in a vast array of natural alkaloids and has been central to the development of numerous therapeutic agents.

Isoquinoline alkaloids as a class exhibit a broad spectrum of pharmacological activities, including:

-

Antitumor

-

Antimicrobial and Antifungal

-

Anti-inflammatory

-

Antiviral

-

Neuroprotective

These diverse biological effects underscore the importance of the isoquinoline framework in molecular recognition by various enzymes and receptors. Consequently, derivatives such as (Isoquinolin-6-yl)methanol are of significant interest to researchers as versatile starting materials or intermediates for synthesizing more complex molecules with potential therapeutic applications.

Conclusion

(Isoquinolin-6-yl)methanol is a well-defined chemical compound with established structural identifiers. While comprehensive experimental data on its physicochemical properties like melting point and solubility are sparse, its synthesis is straightforward via standard organic chemistry protocols. Given the extensive history of the isoquinoline scaffold in drug discovery, (Isoquinolin-6-yl)methanol represents a valuable and functionalized building block for the synthesis of novel compounds with potential applications in pharmacology and materials science. Further research is warranted to fully characterize its physical properties and explore its unique biological activity profile.

References

An In-depth Technical Guide to the Synthesis of (Isoquinolin-6-yl)methanol and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for (isoquinolin-6-yl)methanol and its derivatives. The isoquinoline scaffold is a privileged structure in medicinal chemistry, frequently found in kinase inhibitors and other therapeutic agents. This document details experimental protocols, presents key quantitative data in structured tables, and illustrates synthetic and signaling pathways to aid researchers in drug discovery and development.

Introduction

The isoquinoline core is a key pharmacophore in a multitude of biologically active compounds, exhibiting a wide range of activities including anticancer, antiviral, and anti-inflammatory properties. The strategic functionalization of the isoquinoline ring system, particularly at the 6-position, offers a powerful approach to modulate pharmacological profiles and develop novel therapeutic agents. (Isoquinolin-6-yl)methanol serves as a versatile building block, allowing for further derivatization to explore structure-activity relationships (SAR). This guide focuses on robust and reproducible synthetic routes to this key intermediate and its subsequent conversion into a diverse library of derivatives.

Synthesis of (Isoquinolin-6-yl)methanol

Two primary synthetic routes for the preparation of (isoquinolin-6-yl)methanol have been identified, both commencing from the readily available 6-bromoisoquinoline.

Route 1: Carbonylation and Reduction

This pathway involves the palladium-catalyzed methoxycarbonylation of 6-bromoisoquinoline to yield methyl isoquinoline-6-carboxylate, which is subsequently reduced to the target primary alcohol.

Workflow for Synthesis Route 1

Caption: Synthetic workflow via carbonylation and reduction.

This protocol is adapted from general procedures for the methoxycarbonylation of aryl bromides.[1]

-

Reaction Setup: In a dry Schlenk flask, combine 6-bromoisoquinoline (1.0 equiv), a palladium catalyst such as Pd(dba)₂ (5 mol%), and a phosphine ligand like 1,1'-bis(diisopropylphosphino)ferrocene (dippf) (5 mol%).

-

Reagent Addition: Add a base, for instance, sodium tert-butoxide (1.5 equiv), and the desired solvent (e.g., dimethyl carbonate or 2-methyltetrahydrofuran).[1]

-

Inert Atmosphere: Seal the flask and purge with carbon monoxide (CO) gas, maintaining a CO atmosphere (typically 1 atm) using a balloon.

-

Reaction Execution: Heat the mixture to a specified temperature (e.g., 80-100 °C) and stir for the required duration (typically 12-24 hours), monitoring the reaction progress by TLC or LC-MS.

-

Work-up: After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude methyl isoquinoline-6-carboxylate by column chromatography on silica gel.

This protocol outlines the reduction of the ester to the primary alcohol using lithium aluminum hydride (LiAlH₄).

-

Reaction Setup: To an oven-dried, three-necked flask equipped with a dropping funnel and a condenser under an inert atmosphere (nitrogen or argon), add a suspension of LiAlH₄ (1.5-2.0 equiv) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C using an ice bath.[2]

-

Substrate Addition: Dissolve methyl isoquinoline-6-carboxylate (1.0 equiv) in anhydrous THF and add it dropwise to the LiAlH₄ suspension at a rate that maintains the internal temperature below 5 °C.[3]

-

Reaction Execution: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction for the disappearance of the starting material by TLC.

-

Quenching and Work-up: Cool the reaction mixture back to 0 °C and quench it by the sequential, slow, and careful addition of water (x mL), followed by 15% aqueous sodium hydroxide (x mL), and finally water (3x mL), where x is the mass of LiAlH₄ in grams.[4] Stir the resulting mixture vigorously for 30 minutes until a white granular precipitate forms.

-

Isolation: Filter the solid through a pad of Celite® and wash it thoroughly with THF or ethyl acetate. Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (isoquinolin-6-yl)methanol.

-

Purification: Purify the product by column chromatography on silica gel or recrystallization.

Route 2: Grignard Reaction

This alternative route involves the formation of an isoquinolin-6-yl Grignard reagent from 6-bromoisoquinoline, followed by its reaction with formaldehyde.

Workflow for Synthesis Route 2

Caption: Synthetic workflow via Grignard reaction.

This protocol is based on general procedures for the reaction of Grignard reagents with formaldehyde gas generated from paraformaldehyde.[5]

-

Grignard Reagent Preparation: In a dry three-necked flask under an inert atmosphere, place magnesium turnings (1.2 equiv). Add a solution of 6-bromoisoquinoline (1.0 equiv) in anhydrous THF dropwise. A crystal of iodine or a few drops of 1,2-dibromoethane can be used to initiate the reaction. Maintain a gentle reflux until the magnesium is consumed.

-

Formaldehyde Generation: In a separate flask, heat dry paraformaldehyde to 180-200 °C.[5] Pass a slow stream of inert gas through this flask to carry the gaseous formaldehyde into the stirred Grignard reagent solution via a wide-bore tube.

-

Reaction Execution: Continue the addition of formaldehyde until the Grignard reagent is consumed (monitor by quenching a small aliquot and testing with a suitable indicator like Michler's ketone).[5]

-

Work-up: Cool the reaction mixture in an ice bath and quench by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Isolation: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude (isoquinolin-6-yl)methanol by column chromatography on silica gel.

Quantitative Data Summary

The following table summarizes representative yields for the key synthetic transformations. Note that yields can vary depending on the specific reaction conditions and scale.

| Step | Starting Material | Product | Reagents and Conditions | Yield (%) | Reference |

| Methoxycarbonylation | 6-Bromoquinoline | Methyl quinoline-6-carboxylate | CO, tBuONa, Pd(dba)₂, dippf, DMC | 93 | [1] |

| Reduction of Ester | Methyl Ester | Primary Alcohol | LiAlH₄, THF | >90 | [6] |

| Reduction of Ester | Ester | Primary Alcohol | DIBAL-H, DCM/Toluene, -78 °C to RT | High | [7] |

| Grignard Reaction with Formaldehyde (General) | Cyclohexyl Chloride | Cyclohexylcarbinol | 1. Mg, Ether; 2. Paraformaldehyde (depolymerized) | 68-72 | [5] |

Synthesis of (Isoquinolin-6-yl)methanol Derivatives

The hydroxyl group of (isoquinolin-6-yl)methanol and the halogen of precursor molecules like 6-bromoisoquinoline serve as versatile handles for creating a diverse range of derivatives.

Derivatization via Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for C-C and C-N bond formation at the 6-position of the isoquinoline ring, typically starting from 6-bromoisoquinoline.

The Suzuki-Miyaura coupling enables the introduction of various aryl and heteroaryl substituents.

Experimental Protocol: Suzuki-Miyaura Coupling of 6-Bromoisoquinoline

-

Reaction Setup: To a reaction vessel, add 6-bromoisoquinoline (1.0 equiv), the corresponding boronic acid or ester (1.2 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv).

-

Inert Atmosphere and Solvent Addition: Evacuate and backfill the vessel with an inert gas. Add a degassed solvent system, such as a 4:1 mixture of 1,4-dioxane and water.

-

Reaction Execution: Heat the mixture to 80-100 °C and stir vigorously for 2-24 hours, monitoring completion by TLC or LC-MS.

-

Work-up and Purification: After cooling, dilute with water and extract with an organic solvent. Wash the combined organic layers with brine, dry, and concentrate. Purify the product by column chromatography.

Derivatization of the Methanol Moiety

The primary alcohol of (isoquinolin-6-yl)methanol can be readily converted into other functional groups, such as ethers, esters, and amines (via oxidation to the aldehyde followed by reductive amination).

Biological Context: Isoquinoline Derivatives as Kinase Inhibitors

Many isoquinoline derivatives have been investigated as inhibitors of protein kinases, which are crucial regulators of cellular signaling pathways.[8][9] Dysregulation of these pathways is a hallmark of many diseases, including cancer.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a key signaling cascade that controls cell growth, proliferation, and survival.[9] Its aberrant activation is common in cancer, making it a prime target for drug development. Some isoquinoline-based compounds have been shown to inhibit components of this pathway.[9]

PI3K/Akt/mTOR Signaling Pathway

Caption: Inhibition of the PI3K/Akt/mTOR pathway by isoquinoline derivatives.

Haspin Kinase and Mitosis

Haspin is an atypical serine/threonine kinase that plays a crucial role in mitosis by phosphorylating histone H3.[8] Overexpression of Haspin is observed in several cancers, making it an attractive therapeutic target.[10] Novel pyrroloisoquinoline derivatives have demonstrated potent inhibitory activity against Haspin kinase in the low nanomolar range.[8]

This guide provides a foundational framework for the synthesis and derivatization of (isoquinolin-6-yl)methanol. The detailed protocols and pathway diagrams are intended to facilitate further research and development of novel isoquinoline-based therapeutic agents.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Lithium Aluminum Hydride (LAH) [commonorganicchemistry.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Workup [chem.rochester.edu]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. organic-synthesis.com [organic-synthesis.com]

- 8. Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Profile of (Isoquinolin-6-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Predicted Spectroscopic Data

The following sections provide the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for (Isoquinolin-6-yl)methanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted ¹H and ¹³C NMR data were calculated for a solution in Deuterated Chloroform (CDCl₃).

Table 1: Predicted ¹H NMR Data for (Isoquinolin-6-yl)methanol in CDCl₃

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~9.25 | s | 1H | H-1 |

| ~8.50 | d | 1H | H-3 |

| ~8.00 | d | 1H | H-5 |

| ~7.85 | s | 1H | H-7 |

| ~7.70 | d | 1H | H-4 |

| ~7.60 | d | 1H | H-8 |

| ~4.90 | s | 2H | -CH₂- |

| ~2.00 | br s | 1H | -OH |

Table 2: Predicted ¹³C NMR Data for (Isoquinolin-6-yl)methanol in CDCl₃

| Chemical Shift (δ) ppm | Carbon Assignment |

| ~152.0 | C-1 |

| ~143.5 | C-3 |

| ~141.0 | C-6 |

| ~136.5 | C-4a |

| ~130.0 | C-8 |

| ~128.5 | C-5 |

| ~127.0 | C-8a |

| ~122.0 | C-7 |

| ~120.0 | C-4 |

| ~65.0 | -CH₂- |

Infrared (IR) Spectroscopy

The predicted IR absorption bands for (Isoquinolin-6-yl)methanol are summarized below.

Table 3: Predicted IR Absorption Bands for (Isoquinolin-6-yl)methanol

| Wavenumber (cm⁻¹) | Intensity | Vibration |

| ~3400-3200 | Broad, Medium | O-H stretch (alcohol) |

| ~3100-3000 | Medium | C-H stretch (aromatic) |

| ~2950-2850 | Medium | C-H stretch (aliphatic) |

| ~1620 | Medium | C=N stretch (isoquinoline ring) |

| ~1590, 1500, 1450 | Medium-Strong | C=C stretch (aromatic ring) |

| ~1250 | Strong | C-O stretch (alcohol) |

| ~880-820 | Strong | C-H bend (out-of-plane aromatic) |

Mass Spectrometry (MS)

The predicted mass spectral data are based on electron ionization (EI).

Table 4: Predicted Mass Spectrometry Data for (Isoquinolin-6-yl)methanol

| m/z | Relative Intensity | Assignment |

| 159 | High | [M]⁺ (Molecular Ion) |

| 158 | Medium | [M-H]⁺ |

| 140 | Medium | [M-H₂O-H]⁺ |

| 130 | High | [M-CHO]⁺ |

| 102 | Medium | [C₈H₆]⁺ |

Experimental Protocols

The following are general protocols for obtaining spectroscopic data for aromatic alcohols like (Isoquinolin-6-yl)methanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of approximately 5-10 mg of (Isoquinolin-6-yl)methanol would be dissolved in about 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.[1] A small amount of tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm).[2]

-

¹H NMR Spectroscopy: A standard one-dimensional proton NMR spectrum would be acquired on a 400 or 500 MHz spectrometer.[3] Key parameters would include a spectral width of approximately 16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.[4]

-

¹³C NMR Spectroscopy: A proton-decoupled ¹³C NMR spectrum would be acquired on the same instrument, typically at a frequency of 100 or 125 MHz.[5] A wider spectral width (e.g., 240 ppm) would be used, with a longer relaxation delay (e.g., 2-10 seconds) to ensure proper quantification of all carbon signals, especially quaternary carbons.[5]

Infrared (IR) Spectroscopy

For a solid sample like (Isoquinolin-6-yl)methanol, an IR spectrum can be obtained using the KBr pellet method or as a thin solid film.[6]

-

KBr Pellet Method: A small amount of the sample (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder. The mixture is then pressed under high pressure in a die to form a transparent pellet, which is placed in the sample holder of an FT-IR spectrometer.

-

Thin Solid Film: A few milligrams of the solid are dissolved in a volatile organic solvent (e.g., methylene chloride or acetone).[6] A drop of this solution is placed on a salt plate (e.g., NaCl or KBr), and the solvent is allowed to evaporate, leaving a thin film of the compound on the plate.[6] The spectrum is then recorded.

-

Data Acquisition: The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.[4]

Mass Spectrometry (MS)

Electron Ionization (EI) mass spectrometry is a common technique for the analysis of relatively small, volatile organic molecules.[7][8]

-

Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe or, if coupled with gas chromatography (GC-MS), through the GC column. For direct insertion, a small amount of the solid sample is placed in a capillary tube at the end of the probe, which is then inserted into the ion source and heated to volatilize the sample.

-

Ionization: In the ion source, the gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[7][9]

-

Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).[7] The detector records the abundance of each ion, generating the mass spectrum.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a synthesized chemical compound.

Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

References

- 1. che.hw.ac.uk [che.hw.ac.uk]

- 2. eng.uc.edu [eng.uc.edu]

- 3. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 4. Sampling of solids in IR spectroscopy | PPTX [slideshare.net]

- 5. bhu.ac.in [bhu.ac.in]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Ionization Modes: EI : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

The Biological Activity of Isoquinoline Alkaloids: A Technical Guide for Researchers

An in-depth exploration of the diverse pharmacological effects of isoquinoline alkaloids, detailing their mechanisms of action, experimental evaluation, and therapeutic potential.

Introduction

Isoquinoline alkaloids are a large and structurally diverse class of naturally occurring compounds that have been a cornerstone of traditional medicine for centuries.[1] Found predominantly in plant families such as Papaveraceae, Berberidaceae, and Ranunculaceae, these nitrogen-containing heterocyclic compounds exhibit a remarkable breadth of biological activities. From the potent analgesic properties of morphine to the broad-spectrum antimicrobial effects of berberine, isoquinoline alkaloids continue to be a fertile source for the discovery and development of new therapeutic agents.[1] This technical guide provides an in-depth overview of the core biological activities of isoquinoline alkaloids, with a focus on their anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data summaries, and visualizations of key signaling pathways to facilitate further investigation into this important class of natural products.

Anticancer Activity

A significant body of research has highlighted the potent cytotoxic and antiproliferative effects of various isoquinoline alkaloids against a range of cancer cell lines.[2] Their mechanisms of action are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways crucial for cancer cell survival and proliferation.[3]

Quantitative Data: Anticancer Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of selected isoquinoline alkaloids against various cancer cell lines, providing a comparative view of their cytotoxic potential.

| Alkaloid | Cancer Cell Line | IC50 (µM) | Reference |

| Berberine | SW480 (Colon) | 3.436 | [4] |

| Sanguinarine | LNCaP (Prostate) | 0.1 - 2 | [3] |

| Sanguinarine | DU145 (Prostate) | 0.1 - 2 | [3] |

| Sanguinarine | MDA-231 (Breast) | Not specified | [5] |

| Sanguinarine | C6 (Glioblastoma) | Not specified | [6] |

| Chelerythrine | Melanoma cell lines | Very low | [2] |

| Sanguinarine | Melanoma cell lines | Very low | [2] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of compounds.[7][8]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

MTT solution (5 mg/mL in PBS)[9]

-

Dimethyl sulfoxide (DMSO) or other suitable solubilization buffer

-

96-well cell culture plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Harvest exponentially growing cells and determine the cell density. Seed the cells in a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[7] Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[7]

-

Compound Treatment: Prepare serial dilutions of the isoquinoline alkaloid in culture medium. The final concentration of any solvent (e.g., DMSO) should be non-toxic to the cells (typically <0.5%).[7] Remove the medium from the wells and add 100 µL of the diluted compound. Include vehicle control and untreated control wells. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[7]

-

MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[7] Incubate the plate for 2-4 hours at 37°C.[7]

-

Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the formazan crystals.[7][8] Mix thoroughly by gentle pipetting or by using an orbital shaker.[7]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[8]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.[9]

Signaling Pathways in Anticancer Activity

Berberine and the PI3K/Akt/mTOR Pathway: Berberine has been shown to inhibit the proliferation of cancer cells by downregulating the PI3K/Akt/mTOR signaling pathway, which is a critical regulator of cell growth, survival, and metabolism.[10][11] It can upregulate the tumor suppressor PTEN, which in turn inhibits PI3K, leading to decreased phosphorylation of Akt and mTOR.[4][10]

Sanguinarine-Induced Apoptosis: Sanguinarine is a potent inducer of apoptosis in various cancer cell lines.[3][5][6][12][13] Its pro-apoptotic mechanism involves the generation of reactive oxygen species (ROS), modulation of the Bcl-2 family of proteins, and activation of caspases.[5][6][12] Sanguinarine can downregulate anti-apoptotic proteins like Bcl-2 and upregulate pro-apoptotic proteins, leading to mitochondrial membrane depolarization and the release of cytochrome c, which subsequently activates the caspase cascade.[5][12]

Antimicrobial Activity

Isoquinoline alkaloids have long been recognized for their antimicrobial properties against a wide range of pathogens, including bacteria and fungi.[14][15][16] Their mechanisms of action can involve disruption of cell membranes, inhibition of nucleic acid and protein synthesis, and interference with key metabolic pathways.

Quantitative Data: Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected isoquinoline alkaloids against various microorganisms.

| Alkaloid | Microorganism | MIC (µg/mL) | Reference |

| Spathullin B | Staphylococcus aureus | 1 | [14] |

| Thalicfoetine | Bacillus subtilis | 3.12 | [16] |

| Berberine | Candida albicans | 75.53 µM | [1] |

| Chelerythrine | Pseudomonas aeruginosa | 1.9 | [15][16] |

| Sanguinarine | Staphylococcus aureus | 1.9 | [15][16] |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[17][18]

Materials:

-

Bacterial or fungal strain of interest

-

Appropriate sterile broth medium (e.g., Mueller-Hinton Broth)[17]

-

Sterile 96-well microtiter plates[17]

-

Stock solution of the isoquinoline alkaloid of known concentration

-

Sterile saline or PBS

-

Spectrophotometer

-

Microplate reader

Procedure:

-

Inoculum Preparation: From a fresh culture, prepare a bacterial or fungal suspension in sterile saline or PBS. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension in the broth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

Serial Dilution of the Alkaloid: Prepare a two-fold serial dilution of the isoquinoline alkaloid stock solution in the broth medium directly in the 96-well plate.

-

Inoculation: Add the standardized inoculum to each well containing the serially diluted alkaloid. Include a growth control well (broth and inoculum, no alkaloid) and a sterility control well (broth only).

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 35°C ± 2°C) for 16-20 hours.[19]

-

MIC Determination: The MIC is the lowest concentration of the alkaloid that completely inhibits visible growth of the microorganism.[18] This can be determined visually or by using a microplate reader to measure absorbance.

Experimental Workflow: Broth Microdilution Assay

Anti-inflammatory Activity

Several isoquinoline alkaloids have demonstrated significant anti-inflammatory properties, primarily by modulating key signaling pathways involved in the inflammatory response, such as the NF-κB and MAPK pathways.[20][21]

Quantitative Data: Anti-inflammatory Activity

The following table provides IC50 values for the inhibition of nitric oxide (NO) production, a key inflammatory mediator, by selected isoquinoline alkaloids in lipopolysaccharide (LPS)-stimulated macrophages.

| Alkaloid | Cell Line | Assay | IC50 (nM) | Reference |

| Litcubanine A | RAW264.7 | NO Production | 300.9 | [22] |

| Dexamethasone (Control) | RAW264.7 | NO Production | 269 | [22] |

Experimental Protocol: Nitric Oxide Assay (Griess Test)

The Griess test is a common method for the indirect measurement of nitric oxide (NO) production by quantifying its stable metabolite, nitrite, in cell culture supernatants.

Materials:

-

Macrophage cell line (e.g., RAW 264.7)

-

Cell culture medium

-

Lipopolysaccharide (LPS)

-

Isoquinoline alkaloid of interest

-

Griess reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite (for standard curve)

-

96-well plates

Procedure:

-

Cell Seeding: Seed macrophages in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Pre-treat the cells with various concentrations of the isoquinoline alkaloid for a specified time (e.g., 1 hour).

-

Inflammation Induction: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production. Include a control group without LPS stimulation.

-

Incubation: Incubate the plate for 24 hours.

-

Griess Reaction: Collect the cell culture supernatant. Mix equal volumes of the supernatant and the Griess reagent in a new 96-well plate.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve and calculate the percentage of NO inhibition.

Signaling Pathway in Anti-inflammatory Activity

Berberine and the NF-κB Pathway: Berberine exerts potent anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[20][21][23][24] It can prevent the degradation of IκBα, which keeps NF-κB sequestered in the cytoplasm. By inhibiting the activation and nuclear translocation of NF-κB, berberine suppresses the transcription of pro-inflammatory genes, such as those for TNF-α, IL-6, and iNOS.[21][25]

Neuroprotective Activity

A growing area of research focuses on the neuroprotective effects of isoquinoline alkaloids, with potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[26][27] Their mechanisms of action often involve antioxidant, anti-inflammatory, and anti-apoptotic properties.[26]

Quantitative Data: Neuroprotective Activity

The following table presents data on the neuroprotective effects of selected isoquinoline alkaloids.

| Alkaloid | Cell Line | Stressor | Neuroprotective Effect | Reference |

| Rhodophiala pratensis extract | SH-SY5Y | Rotenone/Oligomycin A | ~12% reversal of cell death | [28] |

| Phycella australis extract | SH-SY5Y | Rotenone/Oligomycin A | ~12% reversal of cell death | [28] |

| Phycella australis extract | SH-SY5Y | Okadaic Acid | Up to 78% neuroprotection | [28] |

| Phaedranassa lehmannii extract | SH-SY5Y | Okadaic Acid | Up to 84% neuroprotection | [28] |

| N-methylcrinasiadine | - | - | IC50 = 4.23 ± 1.13 μM (EeAChE inhibition) | [29] |

Experimental Protocol: In Vitro Neuroprotection Assay

This protocol describes a general method for assessing the neuroprotective effects of isoquinoline alkaloids against oxidative stress-induced cell death in a neuronal cell line.

Materials:

-

Human neuroblastoma cell line (e.g., SH-SY5Y)

-

Cell culture medium

-

Oxidative stress-inducing agent (e.g., hydrogen peroxide, H₂O₂)

-

Isoquinoline alkaloid of interest

-

Reagents for a cell viability assay (e.g., MTT)

-

96-well plates

Procedure:

-

Cell Seeding: Seed SH-SY5Y cells in a 96-well plate and allow them to differentiate into a neuronal phenotype if required.

-

Compound Pre-treatment: Pre-treat the cells with various concentrations of the isoquinoline alkaloid for a specified duration.

-

Induction of Oxidative Stress: Expose the cells to a pre-determined concentration of H₂O₂ to induce oxidative stress and cell death. Include a control group not exposed to H₂O₂.

-

Incubation: Incubate for a period sufficient to induce cell death in the H₂O₂-treated group.

-

Assessment of Cell Viability: Perform a cell viability assay (e.g., MTT assay) to quantify the extent of cell death in each group.

-

Data Analysis: Calculate the percentage of neuroprotection conferred by the isoquinoline alkaloid by comparing the viability of cells pre-treated with the alkaloid and exposed to H₂O₂ to that of cells exposed to H₂O₂ alone.

Signaling Pathway in Neuroprotection

Morphine and Mu-Opioid Receptor Signaling: Morphine, a prominent isoquinoline alkaloid, exerts its primary effects through the mu-opioid receptor (MOR), a G-protein coupled receptor (GPCR).[30] Activation of the MOR by morphine leads to the inhibition of adenylyl cyclase, which reduces intracellular cAMP levels.[30] It also modulates ion channels, leading to neuronal hyperpolarization and reduced neurotransmitter release. While primarily known for its analgesic effects, the downstream signaling of MOR activation can also influence neuronal survival pathways.[31]

Conclusion

Isoquinoline alkaloids represent a vast and promising reservoir of bioactive compounds with significant therapeutic potential. Their diverse chemical structures give rise to a wide array of pharmacological activities, including potent anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. This guide has provided a comprehensive overview of these core activities, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying molecular mechanisms. It is hoped that this resource will serve as a valuable tool for researchers and scientists in the field, stimulating further investigation and facilitating the development of novel isoquinoline alkaloid-based therapeutics to address a range of human diseases. The continued exploration of this remarkable class of natural products is essential for advancing the frontiers of medicine and drug discovery.

References

- 1. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cytotoxic activity of isoquinoline alkaloids and herbal extracts from selected plants against human cancer cell lines: harnessing the research potential in cancer drug discovery with modern scientific trends and technology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sanguinarine causes cell cycle blockade and apoptosis of human prostate carcinoma cells via modulation of cyclin kinase inhibitor-cyclin-cyclin-dependent kinase machinery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Berberine regulates the Notch1/PTEN/PI3K/AKT/mTOR pathway and acts synergistically with 17-AAG and SAHA in SW480 colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Sanguinarine-induced apoptosis: generation of ROS, down-regulation of Bcl-2, c-FLIP, and synergy with TRAIL - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Induction of apoptosis by sanguinarine in C6 rat glioblastoma cells is associated with the modulation of the Bcl-2 family and activation of caspases through downregulation of extracellular signal-regulated kinase and Akt - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. mdpi.com [mdpi.com]

- 11. Regulation of Cell Signaling Pathways by Berberine in Different Cancers: Searching for Missing Pieces of an Incomplete Jig-Saw Puzzle for an Effective Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Antitumor effects of the benzophenanthridine alkaloid sanguinarine: Evidence and perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Induction of necrosis and apoptosis to KB cancer cells by sanguinarine is associated with reactive oxygen species production and mitochondrial membrane depolarization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Antibacterial Isoquinoline Alkaloids from the Fungus Penicillium Spathulatum Em19 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The Activity of Isoquinoline Alkaloids and Extracts from Chelidonium majus against Pathogenic Bacteria and Candida sp - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Research Progress on Antibacterial Activities and Mechanisms of Natural Alkaloids: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 17. protocols.io [protocols.io]

- 18. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. m.youtube.com [m.youtube.com]

- 20. Berberine as a natural modulator of inflammatory signaling pathways in the immune system: Focus on NF-κB, JAK/STAT, and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Inhibition of inflammation by berberine: Molecular mechanism and network pharmacology analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Frontiers | Novel Isoquinoline Alkaloid Litcubanine A - A Potential Anti-Inflammatory Candidate [frontiersin.org]

- 23. Berberine suppresses LPS-induced inflammation through modulating Sirt1/NF-κB signaling pathway in RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Effect of berberine on LPS-induced expression of NF-κB/MAPK signalling pathway and related inflammatory cytokines in porcine intestinal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 27. mdpi.com [mdpi.com]

- 28. Neuroprotective activity of isoquinoline alkaloids from of Chilean Amaryllidaceae plants against oxidative stress-induced cytotoxicity on human neuroblastoma SH-SY5Y cells and mouse hippocampal slice culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. mdpi.com [mdpi.com]

- 30. researchgate.net [researchgate.net]

- 31. mu-Opioid receptor activates signaling pathways implicated in cell survival and translational control - PubMed [pubmed.ncbi.nlm.nih.gov]

(Isoquinolin-6-yl)methanol: A Versatile Building Block in Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

(December 24, 2025) - The isoquinoline scaffold is a prominent structural motif in a vast array of biologically active natural products and synthetic pharmaceuticals. Its unique arrangement of a fused benzene and pyridine ring system imparts specific physicochemical properties that are highly sought after in medicinal chemistry. Among the various functionalized isoquinolines, (isoquinolin-6-yl)methanol has emerged as a key building block, offering a versatile handle for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the synthesis, reactivity, and applications of (isoquinolin-6-yl)methanol, with a focus on its utility in the development of novel therapeutic agents.

Synthesis of (Isoquinolin-6-yl)methanol

The preparation of (isoquinolin-6-yl)methanol can be efficiently achieved through a multi-step synthesis commencing from the readily available 6-bromoisoquinoline. This synthetic route involves the formation of an intermediate aldehyde, which is subsequently reduced to the desired primary alcohol.

A key transformation in this sequence is the conversion of 6-bromoisoquinoline to isoquinoline-6-carbaldehyde. This can be accomplished via a palladium-catalyzed carbonylation reaction. The subsequent reduction of the aldehyde to (isoquinolin-6-yl)methanol is typically carried out using a suitable reducing agent such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Table 1: Synthesis of (Isoquinolin-6-yl)methanol from 6-Bromoisoquinoline

| Step | Reaction | Key Reagents and Conditions | Yield (%) | Reference |

| 1 | Carbonylation of 6-bromoisoquinoline | Pd(OAc)₂, PPh₃, NaOAc, CO (3 bar), DMF:MeOH (1:1), 95-105 °C, 15 h | 78 | [1] |

| 2 | Reduction of isoquinoline-6-carbaldehyde | LiAlH₄, THF | High | [1] |

| 3 | Oxidation of (isoquinolin-6-yl)methanol to isoquinoline-6-carbaldehyde | MnO₂, THF, 50-55 °C, 6-8 h | High | [1] |

Detailed Experimental Protocol: Synthesis of Isoquinoline-6-carbaldehyde[1]

To a solution of 6-bromoisoquinoline (10.0 g, 48 mmol) in a 1:1 mixture of DMF and MeOH (200 ml total volume) are slowly added sodium acetate (5.0 g, 61 mmol), palladium(II) acetate (2.8 g, 12 mmol), and triphenylphosphine (3.8 g, 14 mmol). The reaction vessel is purged with carbon monoxide gas three times and then maintained under a CO atmosphere at 3 bar. The mixture is heated to 95-105 °C for 15 hours. After completion of the reaction, the mixture is filtered through Celite, and the filtrate is concentrated under reduced pressure. The residue is dissolved in ethyl acetate, washed successively with water (3x) and brine, dried over MgSO₄, and concentrated. The crude product is purified by silica gel column chromatography (eluting with a gradient of 10% to 35% ethyl acetate in hexanes) to afford isoquinoline-6-carbaldehyde as a white powder (7.0 g, 78% yield).

Detailed Experimental Protocol: Synthesis of (Isoquinolin-6-yl)methanol[1]

While the patent primarily focuses on the aldehyde, the reduction to the alcohol is a standard procedure. A general protocol would involve dissolving isoquinoline-6-carbaldehyde in an anhydrous ether solvent, such as THF, under an inert atmosphere. A solution of a reducing agent, like LiAlH₄ in THF, is then added dropwise at a low temperature (e.g., 0 °C). The reaction is stirred until completion, as monitored by TLC. The reaction is then carefully quenched with water and an aqueous base, and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated to yield (isoquinolin-6-yl)methanol.

The following diagram illustrates the synthetic workflow from 6-bromoisoquinoline to (isoquinolin-6-yl)methanol.

Reactivity and Applications as a Building Block

The primary alcohol functionality of (isoquinolin-6-yl)methanol provides a versatile handle for a variety of chemical transformations, making it an excellent building block for the synthesis of more complex molecules. Key reactions include oxidation, etherification, and esterification.

Oxidation to Isoquinoline-6-carbaldehyde

As demonstrated in the synthetic route, (isoquinolin-6-yl)methanol can be oxidized back to isoquinoline-6-carbaldehyde. This aldehyde is a valuable intermediate for reactions such as Wittig olefination, reductive amination, and the formation of imines and hydrazones, further expanding the synthetic utility of the isoquinoline-6-yl core.

Etherification

The hydroxyl group can be converted into an ether linkage through Williamson ether synthesis or other etherification protocols. This allows for the introduction of a wide range of alkyl or aryl substituents, which can be used to modulate the steric and electronic properties of the final molecule.

Esterification

Esterification of (isoquinolin-6-yl)methanol with various carboxylic acids or their derivatives provides a straightforward method to introduce diverse functional groups. These ester moieties can act as prodrugs or serve as handles for further functionalization.

Biological Significance of (Isoquinolin-6-yl)methanol Derivatives: Rho-Kinase (ROCK) Inhibition

Derivatives of the isoquinoline scaffold have been extensively investigated for their therapeutic potential, with a significant focus on their activity as inhibitors of Rho-associated coiled-coil containing protein kinase (ROCK). The ROCK signaling pathway plays a crucial role in regulating cellular processes such as contraction, motility, and proliferation.[2][3] Dysregulation of this pathway is implicated in various diseases, including hypertension, cancer, and glaucoma.[2][4]

Several isoquinoline-based compounds have been developed as ROCK inhibitors.[5][6] For instance, Fasudil is a clinically approved ROCK inhibitor used for the treatment of cerebral vasospasm.[3] The isoquinoline core is a key pharmacophore that interacts with the ATP-binding site of the kinase.[7] The (isoquinolin-6-yl)methanol moiety can serve as a crucial starting point for the synthesis of novel ROCK inhibitors, where the hydroxymethyl group can be elaborated to introduce functionalities that enhance potency and selectivity.

The following diagram illustrates a simplified representation of the ROCK signaling pathway, a key target for isoquinoline-based therapeutics.

Characterization of (Isoquinolin-6-yl)methanol

Table 2: Predicted Spectroscopic Data for (Isoquinolin-6-yl)methanol

| Technique | Expected Features |

| ¹H NMR | Aromatic protons on the isoquinoline ring system, a singlet for the benzylic methylene protons (-CH₂-), and a broad singlet for the hydroxyl proton (-OH). |

| ¹³C NMR | Resonances corresponding to the carbon atoms of the isoquinoline core and a peak for the benzylic carbon. |

| IR | A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol, and characteristic peaks for the aromatic C-H and C=C stretching vibrations. |

| Mass Spec. | A molecular ion peak corresponding to the molecular weight of (isoquinolin-6-yl)methanol (C₁₀H₉NO, M.W. = 159.19 g/mol ). |

Conclusion

(Isoquinolin-6-yl)methanol is a valuable and versatile building block in organic synthesis, particularly for the development of medicinally relevant compounds. Its straightforward synthesis from commercially available starting materials and the reactivity of its hydroxymethyl group provide a robust platform for the creation of diverse molecular libraries. The demonstrated importance of the isoquinoline scaffold in targeting key biological pathways, such as the ROCK signaling cascade, underscores the potential of (isoquinolin-6-yl)methanol as a key intermediate in the design and synthesis of next-generation therapeutics. This technical guide provides a foundational understanding for researchers and professionals in the field to harness the synthetic potential of this important molecule.

References

- 1. CN104370813A - Preparation method of isoquinoline-6-formaldehyde - Google Patents [patents.google.com]

- 2. benchchem.com [benchchem.com]

- 3. The role of the Rho/ROCK signaling pathway in inhibiting axonal regeneration in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. Optimisation of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

The Quest for Novelty: An In-depth Technical Guide to the Discovery and Isolation of Isoquinoline Compounds

For Researchers, Scientists, and Drug Development Professionals

The isoquinoline scaffold is a privileged structural framework found in a vast array of naturally occurring alkaloids and synthetic compounds, exhibiting a wide spectrum of biological activities.[1][2] The continuous search for novel isoquinoline derivatives is a cornerstone of drug discovery, promising new therapeutic agents with enhanced efficacy and selectivity.[2][3] This technical guide provides an in-depth overview of the core methodologies employed in the discovery and isolation of novel isoquinoline compounds, with a focus on data presentation, detailed experimental protocols, and visual workflows to aid researchers in this dynamic field.

Data Presentation: A Comparative Analysis of Novel Isoquinoline Compounds

The effective discovery and characterization of novel compounds hinge on the rigorous collection and clear presentation of quantitative data. The following tables summarize key data points for recently discovered isoquinoline compounds, facilitating a comparative analysis of their physical, spectral, and biological properties.

Table 1: Physicochemical and Yield Data for Synthesized Isoquinoline Derivatives

| Compound ID | Synthesis Method | Yield (%) | Melting Point (°C) | Reference |

| 11a | Reflux in glacial acetic acid | 89 | 254–257 | [4] |

| 11b | Reflux in glacial acetic acid | 83 | 306–308 | [4] |

| 8d | Reaction with N-(4-chlorophenyl)-2-chloroacetamide | 86 | 188–190 | [4] |

| 8a | Cyclization with dimethyl acetylenedicarboxylate | 52 | - | [5] |

| 9 | Literature method[6] | 79 | - | [5] |

Table 2: Spectroscopic Data for a Novel Synthesized Isoquinoline Compound 8d [4]

| Spectroscopic Technique | Data |

| IR (Infrared) | 3271 (N–H, amide), 3064 (C–H, aromatic), 2916 (C–H, aliphatic), 2217 (C≡N), 1704 (C═O, acetyl), 1667 (C═O, amide) |

| ¹H NMR (400 MHz, DMSO-d₆) | 9.45 (s, 1H, N–H), 7.40–7.42 (d, J = 8 Hz, 2H, Ar H), 7.24–7.28 (t, 4H, Ar H), 6.93–6.95 (d, J = 8 Hz, 2H, Ar H), 6.83 (s, 1H, aliphatic, CH at C-5), 4.64 (s, 1H, CH at C-8), 4.04 (dd, 2H, SCH₂), 3.34 (s, 1H, CH at C-7), 2.46 (s, 3H, COCH₃), 2.24 (s, 3H, CH₃ attached to pyridine ring), 2.09 (s, 3H, CH₃ at C-6) |

Table 3: Biological Activity of Novel Isoquinoline Alkaloids

| Compound(s) | Source | Biological Activity | Quantitative Data | Reference |

| 1-3 | Aspergillus sp. 0338 | Anti-MRSA | Inhibition Zone Diameter (IZD): 15.2 ± 1.8 mm, 14.6 ± 2.0 mm, 13.4 ± 2.2 mm | [7][8] |

| 2 | Thalictrum cirrhosum | Antirotavirus | Therapeutic Index (TI) value: 19.3 | [7] |

| 1, 3, 4 | Thalictrum cirrhosum | Antirotavirus | TI value > 10 | [7] |

| Sanguinarine | Synthetic/Natural | HIV-protease inhibitor | IC₅₀ value: 4.3 µg/mL | [9] |

| Fangronine chloride | Synthetic/Natural | Anti-HIV-1 and HIV-2 reverse transcriptase | IC₅₀ value: 8.5 µg/mL | [9] |

| Nitidine chloride | Synthetic/Natural | Anti-HIV-1 and HIV-2 reverse transcriptase | IC₅₀ value: 7.4 µg/mL | [9] |

| Tetrandrine | Natural | Anti-inflammatory | 95% inhibition at 12.5 µM (croton oil-induced ear edema) | [9] |

Experimental Protocols: A Guide to Synthesis and Isolation

Detailed and reproducible experimental protocols are fundamental to scientific advancement. This section outlines the methodologies for the synthesis and isolation of novel isoquinoline compounds, as cited in recent literature.

Synthesis Protocols

Protocol 1: Synthesis of (3aR, 4S, 9aS)-8-cyano-3,5,9a-trimethyl-1,4-diphenyl-3a,4,9,9a-tetrahydro-1H-pyrazolo[3,4-g]isoquinoline-7(6H)-thione (11a) [4]

-

A mixture of compound 6a (3.34 g, 10 mmol) and phenylhydrazine (1 mL, 10 mmol) in glacial acetic acid (40 mL) is heated under reflux for 1 hour.

-

Upon cooling, a yellow crystalline solid precipitates.

-

The solid is collected and recrystallized from acetic acid to yield compound 11a as yellow needle crystals.

Protocol 2: Synthesis of n-Butyl 3-(isoquinolin-3-ylamino)propanoate (8) and 3-(Isoquinolin-3-ylamino)-1-(pyrrolidin-1-yl)propan-1-one (9) [1]

-

These compounds are obtained through a copper-catalyzed Goldberg–Ullmann-type coupling reaction.

-

The reaction involves aryl halides and 2-imidazolidinone in the presence of copper(I) iodide, N,N-dimethylethylenediamine (DMEDA), and potassium carbonate.

-

The structures of the resulting novel isoquinoline derivatives are confirmed by IR and NMR spectroscopy, mass spectrometry, and elemental analysis.

Protocol 3: Synthesis of Tricyclic Isoquinoline Derivatives (e.g., 8a) [5]

-

This synthesis involves the reaction of 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline with dimethyl acetylenedicarboxylate (DMAD).

-

The reaction leads to the formation of the tricyclic (2Z)-[2-oxo-5,6-dihydropyrrolo[2,1,a]isoquinolin-3-ylidene]-2-ethanoate.

-

Classic intramolecular Bischler–Napieralski cyclodehydration is employed to generate the isoquinoline core.[10]

Isolation and Purification Protocols

The isolation of isoquinoline alkaloids from natural sources is a multi-step process that often involves extraction followed by various chromatographic techniques.[11][12][13]

Protocol 4: General Isolation of Isoquinoline Alkaloids from Fungal Fermentation [7][8]

-

Fermentation and Extraction: The fungal strain (e.g., Aspergillus sp. 0338) is fermented in a suitable medium. The fermentation broth is then extracted with an organic solvent (e.g., ethyl acetate) to obtain a crude extract.

-

Chromatographic Separation: The crude extract is subjected to repeated column chromatography.

-

Initial Separation: Silica gel column chromatography is often used for the initial separation, with a gradient of solvents (e.g., petroleum ether-ethyl acetate or chloroform-methanol).

-

Further Purification: Fractions containing compounds of interest are further purified using techniques like Sephadex LH-20 chromatography and preparative thin-layer chromatography (TLC).

-

-

Structure Elucidation: The structures of the isolated pure compounds are elucidated using spectroscopic methods, including 1D and 2D NMR (¹H, ¹³C, HSQC, HMBC) and mass spectrometry.

Protocol 5: pH-Zone-Refining Counter-Current Chromatography for Alkaloid Separation [14]

-

Solvent System Preparation: A two-phase solvent system is prepared, for example, methyl-tert-butyl ether (MtBE)-acetonitrile-water (2:2:3, v/v).

-

Additive Inclusion: A retainer, such as triethylamine (10 mM), is added to the upper organic phase, and an eluter, such as hydrochloric acid (5 mM), is added to the aqueous mobile phase.

-

Separation: The crude extract is subjected to pH-zone-refining counter-current chromatography to separate individual alkaloids based on their pKa values.

Mandatory Visualizations: Workflows and Pathways

Visual representations of experimental workflows and logical relationships can significantly enhance understanding and reproducibility. The following diagrams, created using the DOT language, illustrate key processes in the discovery and isolation of novel isoquinoline compounds.

References

- 1. mdpi.com [mdpi.com]

- 2. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An updated review of isoquinoline alkaloids: Biological activity and mode of action, structural modifications, and agricultural applications | CoLab [colab.ws]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Three new isoquinoline alkaloids from the fermentation of Aspergillus sp. 0338 and their anti-MRSA activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Novel isoquinoline derivatives as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Methods of isolation and determination of isoquinoline alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. column-chromatography.com [column-chromatography.com]

- 13. researchgate.net [researchgate.net]

- 14. [PDF] Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight | Semantic Scholar [semanticscholar.org]

In Silico Analysis of Isoquinoline Derivatives' Binding Affinity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the computational methodologies used to evaluate the binding affinity of isoquinoline derivatives, a versatile scaffold in medicinal chemistry. Isoquinoline and its analogues have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][3][4] In silico techniques such as molecular docking and molecular dynamics simulations are pivotal in elucidating the interactions between these compounds and their biological targets, thereby accelerating the drug discovery process.[5][6][7]

Core Concepts in In Silico Binding Affinity Studies

Computational approaches are essential for predicting the binding affinity and interaction patterns of small molecules with protein targets.[6][8] These methods can significantly reduce the time and cost associated with drug discovery by prioritizing promising candidates for further experimental validation.[9]

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[7] The output of a docking study is typically a binding affinity score, often expressed in kcal/mol, which estimates the strength of the interaction.[8]

Molecular Dynamics (MD) Simulation: MD simulations provide insights into the dynamic behavior of a ligand-receptor complex over time, offering a more detailed understanding of its stability and conformational changes.[5][10]

Experimental Protocols for In Silico Analysis

The following protocols are synthesized from methodologies reported in various studies on isoquinoline and related heterocyclic derivatives.

Molecular Docking Protocol

A typical molecular docking workflow is crucial for obtaining reliable and reproducible results.[11]

1. Ligand Preparation:

-

The 2D structures of the isoquinoline derivatives are sketched using chemical drawing software.

-

These 2D structures are then converted to 3D conformations.

-

Energy minimization is performed using a suitable force field, such as MMFF94, to obtain stable, low-energy conformations.[8]

2. Protein Preparation:

-

The 3D crystal structure of the target protein is retrieved from a repository like the Protein Data Bank (PDB).

-

The protein structure is prepared by removing water molecules and any co-crystallized ligands.

-

Polar hydrogen atoms are added, and partial atomic charges (e.g., Kollman charges) are assigned.

-

The protein's energy is minimized to relieve any steric clashes.[8]

3. Grid Generation:

-

A grid box is defined around the active site of the protein to delineate the search space for the ligand. The dimensions and center of this grid are critical for accurate docking.[8][11]

4. Docking Simulation:

-

Docking software such as AutoDock Vina, GOLD, or Maestro is used to explore the conformational space of the ligand within the defined grid.[8]

-

The program predicts the best binding poses and calculates the corresponding binding affinity scores.[11]

5. Analysis of Results:

-

The docking scores are used to rank the ligands based on their predicted binding affinity. More negative scores generally indicate a stronger interaction.[8]

-

The best-docked poses are visualized to analyze non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the amino acid residues of the protein's active site.[8]

Molecular Dynamics Simulation Protocol

MD simulations supplement docking studies by providing a dynamic view of the ligand-protein complex.[5]

1. System Preparation:

-

The docked complex from the molecular docking study is used as the starting structure.

-

The complex is solvated in a water box with appropriate ions to neutralize the system.

2. Simulation Parameters:

-

A suitable force field (e.g., AMBER, CHARMM) is chosen for the simulation.

-

The system is first minimized, then gradually heated to the desired temperature and equilibrated.

3. Production Run:

-

A production simulation is run for a specified duration (e.g., 50 ns) to collect trajectory data.[12]

4. Trajectory Analysis:

-

The trajectory is analyzed to assess the stability of the complex, root-mean-square deviation (RMSD), and specific intermolecular interactions over time.

Quantitative Binding Affinity Data

The following tables summarize the in silico binding affinity data for various isoquinoline derivatives against different protein targets, as reported in the literature.

| Derivative Class | Protein Target | PDB ID | Docking Score (kcal/mol) | Reference |

| Isoquinoline-based Chalcones | EGFR Tyrosine Kinase | 1M17 | -9.086 | [1] |

| 4-Amino-3-(isoquinolin-4-yl)-1H-pyrazolo[3,4-d]pyrimidine | PI3K/mTOR | Not Specified | -10.7 | [13] |

| Berberine (Isoquinoline Alkaloid) | Androgen Receptor | 1E3G | -8.23 | [10][14] |

| Palmatine (Isoquinoline Alkaloid) | Androgen Receptor | 1E3G | -6.71 | [10][14] |

| Cepharanthrine (BBI Alkaloid) | SARS-CoV-2 S1 Subunit | Not Specified | -106.74 | [15] |

| Noscapine (Isoquinoline Alkaloid) | SARS-CoV-2 Mpro | Not Specified | -292.42 kJ/mol | [15] |

| Palmatine (Isoquinoline Alkaloid) | SARS-CoV-2 Mpro | Not Specified | > -8 | [15] |

| Quinoline Derivative | HIV Reverse Transcriptase | 4I2P | -10.675 | [8] |

| Derivative Class | Biological Activity | Cell Line(s) | IC50 (µM) | Reference |

| Triazolo[3,4-a]isoquinolines | EGFR Inhibition | Not Specified | 0.023 | [1] |

| Isoquinoline–hydrazinyl-thiazole hybrids | Anti-A549 Activity | A549 | 1.43 | [1] |

| Dihydrochelerythrine (Isoquinoline Alkaloid) | Anti-HBV Activity | Not Specified | < 0.05 | [15] |

Visualizing In Silico Workflows and Signaling Pathways

Diagrams generated using Graphviz (DOT language) illustrate key processes in the in silico evaluation of isoquinoline derivatives.

Conclusion

In silico studies are indispensable tools in modern drug discovery for evaluating the binding affinity of isoquinoline derivatives. By leveraging molecular docking and molecular dynamics simulations, researchers can efficiently screen large libraries of compounds, predict their binding modes, and gain insights into their mechanisms of action at a molecular level. The protocols and data presented in this guide offer a comprehensive resource for scientists and professionals engaged in the development of novel therapeutics based on the versatile isoquinoline scaffold. Further experimental validation is essential to confirm the in silico findings and advance promising candidates through the drug development pipeline.

References

- 1. mdpi.com [mdpi.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. benchchem.com [benchchem.com]

- 4. Isoquinoline derivatives and its medicinal activity [wisdomlib.org]

- 5. tandfonline.com [tandfonline.com]

- 6. globalresearchonline.net [globalresearchonline.net]

- 7. The Emergence of In-Silico Models in Drug Target Interaction System: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 8. benchchem.com [benchchem.com]

- 9. Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. benchchem.com [benchchem.com]

- 12. Molecular dynamics simulation and 3D-pharmacophore analysis of new quinoline-based analogues with dual potential against EGFR and VEGFR-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. In silico Analysis and Molecular Docking Studies of Novel 4-Amino-3- (Isoquinolin-4-yl)-1H-Pyrazolo[3,4-d]Pyrimidine Derivatives as Dual PI3-K/mTOR Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Computational investigation of four isoquinoline alkaloids against polycystic ovarian syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight [mdpi.com]

Physicochemical properties of substituted isoquinolines

An In-depth Technical Guide to the Physicochemical Properties of Substituted Isoquinolines

Introduction

The isoquinoline scaffold, a heterocyclic aromatic organic compound, is a privileged structure in medicinal chemistry and drug development.[1][2] Comprised of a benzene ring fused to a pyridine ring, this framework is the backbone of numerous naturally occurring alkaloids, such as papaverine and morphine, and a multitude of synthetic therapeutic agents.[3][4] Derivatives of isoquinoline exhibit a vast array of pharmacological activities, including anticancer, antiviral, antimicrobial, anti-inflammatory, and antihypertensive effects.[2][5][6]

The biological activity of these compounds is intrinsically linked to their physicochemical properties. Parameters such as acidity/basicity (pKa), lipophilicity (logP), solubility, and melting point dictate how a molecule is absorbed, distributed, metabolized, and excreted (ADME).[7] For researchers, scientists, and drug development professionals, a thorough understanding and precise measurement of these properties are critical for optimizing lead compounds, improving bioavailability, and designing effective and safe therapeutic agents.[7] This guide provides a comprehensive overview of the core physicochemical properties of substituted isoquinolines, detailed experimental protocols for their determination, and insights into their biological relevance.

Core Physicochemical Properties

The properties of an isoquinoline derivative are significantly influenced by the nature and position of its substituents.[8] Electron-donating or electron-withdrawing groups can alter the electron density of the heterocyclic ring system, thereby modifying its fundamental chemical characteristics.[8]

-

pKa (Basicity): Unsubstituted isoquinoline is a weak base with a pKa of approximately 5.14 to 5.4.[3][9] The lone pair of electrons on the nitrogen atom allows it to accept a proton.[8] Substituents can dramatically alter this basicity. Electron-donating groups generally increase the pKa, making the compound more basic, while electron-withdrawing groups decrease it.[8] This property is crucial as it affects the ionization state of the molecule at physiological pH, which in turn influences its solubility, membrane permeability, and binding to target receptors.[7]

-

LogP (Lipophilicity): The partition coefficient (logP) is a measure of a compound's differential solubility in a biphasic system of a non-polar solvent (like n-octanol) and a polar solvent (water).[10] It quantifies the lipophilicity ("fat-liking") of a molecule. A positive logP indicates a preference for the lipid phase, while a negative value indicates hydrophilicity.[10] Lipophilicity is a key factor in a drug's ability to cross biological membranes, and an optimal logP value (often between 1 and 5) is sought for good oral absorption.[10]

-

Solubility: Aqueous solubility is a critical property that affects a drug's absorption and formulation.[11] Isoquinoline itself has low solubility in water but dissolves well in many organic solvents.[3][12] The solubility of its derivatives can be modified through the introduction of polar functional groups (e.g., -OH, -NH2) to increase aqueous solubility or non-polar moieties to decrease it.

-

Melting and Boiling Point: These physical properties are indicative of the purity of a compound and the strength of its intermolecular forces. Unsubstituted isoquinoline has a melting point of 26–28 °C and a boiling point of 242–243 °C.[3][13]

Data on Substituted Isoquinolines

The following tables summarize key physicochemical data for isoquinoline and several of its substituted derivatives, providing a comparative reference.

Table 1: General Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | LogP |

|---|---|---|---|---|---|

| Isoquinoline | C₉H₇N | 129.16 | 26–28[3][13] | 242–243[8][13] | 2.14[13][14] |

| 1-Methylisoquinoline | C₁₀H₉N | 143.19 | 9-10 | 253 | N/A |

| 5-Nitroisoquinoline | C₉H₆N₂O₂ | 174.16 | 108-110 | N/A | N/A |

| 1-Aminoisoquinoline | C₉H₈N₂ | 144.18 | 122-123 | N/A | N/A |

| 5-Hydroxyisoquinoline | C₉H₇NO | 145.16 | 232 | N/A | N/A |

Table 2: pKa Values of Selected Substituted Isoquinolines

| Compound/Substituent | pKa | Reference |

|---|---|---|

| Isoquinoline (unsubstituted) | 5.14 | [3] |

| 1-Aminoisoquinoline | 7.24 | [15] |

| 3-Aminoisoquinoline | 5.05 | [16] |

| 4-Aminoisoquinoline | 6.28 | [16] |

| 5-Aminoisoquinoline | 5.59 | [16] |

| 6-Aminoisoquinoline | 7.17 | [16] |

| 8-Aminoisoquinoline | 6.06 | [16] |

| 1-Hydroxyisoquinoline | -1.2 | [16] |

| 5-Hydroxyisoquinoline | 5.40 | [16] |

| 7-Hydroxyisoquinoline | 5.70 | [16] |

| 1-Chloro-3-methylisoquinoline | 4.79 | [15] |

| 1-Amino-3-methylisoquinoline | 7.27 |[15] |

Experimental Characterization Workflow

A systematic approach is essential for the accurate characterization of novel substituted isoquinolines. The following workflow outlines the logical progression from compound acquisition to the determination of its key physicochemical properties.

Caption: Workflow for physicochemical characterization of novel isoquinolines.

Detailed Experimental Protocols

The following sections provide standardized methodologies for determining the primary physicochemical properties of substituted isoquinolines.

Determination of pKa by UV-Vis Spectrophotometry

This method is based on the principle that the ionized and non-ionized forms of a compound have different UV-Vis absorbance spectra.[17][18] By measuring the absorbance across a range of pH values, a titration curve can be generated to determine the pKa.[19]

Methodology:

-

Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 10 mM) of the test isoquinoline derivative in a suitable organic solvent (e.g., DMSO, Methanol).

-

Buffer Preparation: Prepare a series of aqueous buffers covering a wide pH range (e.g., pH 1.0 to 13.0). A universal buffer system can be used, or individual buffers for specific ranges.

-